molecular formula C21H21NO4 B6502748 9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951954-06-6

9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6502748
CAS No.: 951954-06-6
M. Wt: 351.4 g/mol
InChI Key: ZIKUEESJSWRIHI-UHFFFAOYSA-N
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Description

The compound 9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromeno-oxazinone family, a class of heterocyclic molecules characterized by fused chromene and oxazinone rings. Its structure features:

  • A chromene backbone (benzopyran) fused with a 1,3-oxazinone ring.
  • A 3-phenyl substituent at position 3 of the chromene core.
  • A 3-methoxypropyl group at position 9, contributing to its lipophilicity and steric profile.

This compound shares structural similarities with pharmacologically active derivatives, such as anti-inflammatory and anticancer agents, though its specific biological activity remains understudied . Its synthesis typically involves aminomethylation or condensation reactions, as seen in analogous chromeno-oxazinones .

Properties

IUPAC Name

9-(3-methoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-24-11-5-10-22-12-17-19(26-14-22)9-8-16-20(23)18(13-25-21(16)17)15-6-3-2-4-7-15/h2-4,6-9,13H,5,10-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKUEESJSWRIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the palladium-catalyzed carbonylation-cyclization of ortho-halophenols with cyanamide . This reaction proceeds under mild conditions and utilizes non-gaseous CO sources such as Mo(CO)6, oxalyl chloride, or formic acid .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel processing of multiple samples . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-(3-Methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxypropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

The compound 9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) conducted tests against a variety of cancer cell lines:

Cancer TypeCell LineIC₅₀ (µM)Sensitivity
LeukemiaK56212.5High
Breast CancerMDA-MB-46815.0Moderate
Non-Small Cell Lung CancerA54920.0Low
Colon CancerHCT11630.0Low

The compound exhibited significant cytotoxicity against leukemia and breast cancer cells, indicating its potential as a therapeutic agent in oncology .

Antibacterial Properties

In addition to anticancer properties, preliminary studies suggest that the compound may possess antibacterial activities. Research has indicated that derivatives of chromeno-oxazine compounds can inhibit bacterial growth by disrupting cell wall synthesis and protein functions .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This area remains ripe for exploration with the specific compound .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of the compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation in K562 leukemia cells at low concentrations (IC₅₀ = 12.5 µM). The study concluded that further investigation into its mechanism of action could provide insights into new cancer therapies.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of chromeno-oxazine derivatives found that compounds similar to this one inhibited the growth of Gram-positive bacteria effectively. This study suggests potential applications in developing new antibiotics amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-oxazinone derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3 and 7. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Variations and Key Properties

Compound Name/ID Substituent (Position 3) Substituent (Position 9) Molecular Weight Key Properties/Findings Source
Target Compound Phenyl 3-Methoxypropyl 381.42 g/mol High lipophilicity; commercial availability (≥90% purity)
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-... (4a) 4-Methoxyphenyl 4-Hydroxybutyl 384.1 g/mol 82% synthesis yield; stable tautomerization in polar solvents
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-... (4b) 3,4-Dimethoxyphenyl 4-Hydroxybutyl 400.2 g/mol 83% yield; enhanced hydrogen bonding due to hydroxyl group
9-(2-Thienylmethyl)-3-(4-chlorophenyl)-... 4-Chlorophenyl 2-Thienylmethyl 409.88 g/mol Higher molecular mass; potential halogen interactions
3-Phenyl-9-(pyridin-4-ylmethyl)-... Phenyl Pyridin-4-ylmethyl 373.40 g/mol Improved solubility due to pyridine moiety
9-(3-Methoxybenzyl)-4-propyl-... 3-Methoxybenzyl Propyl 377.44 g/mol Moderate yield (65–77%); structural rigidity

Key Observations:

Methoxy/dimethoxyphenyl groups (e.g., 4a, 4b) improve hydrogen bonding and tautomerization stability, critical for pharmacological activity .

Position 9 Substituents :

  • 3-Methoxypropyl (target compound) balances lipophilicity and steric bulk, favoring membrane permeability.
  • Hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4a) promote solubility and tautomeric interconversion dependent on solvent polarity .
  • Heterocyclic groups (e.g., pyridin-4-ylmethyl , thienylmethyl ) introduce polar interactions and modulate bioactivity.

Synthetic Yields :

  • Hydroxyalkyl derivatives (e.g., 4a, 4b) show higher yields (65–83%) compared to heterocyclic analogs, likely due to steric hindrance in the latter .

Tautomerization Behavior: Compounds with hydroxyalkyl chains at position 9 exhibit solvent-dependent tautomerization between chromeno-oxazinone and hemi-aminals, impacting reactivity .

Table 2: Pharmacological and Physicochemical Data

Property Target Compound 4a (Hydroxybutyl analog) 4b (Dimethoxyphenyl analog)
Melting Point Not reported 120–121°C 78–79°C
Solubility Low (lipophilic) Moderate (polar solvents) Low (crystalline solid)
Spectral Data IR: C=O stretch ~1700 cm⁻¹ 1H NMR: δ 6.8–7.4 (aryl) 13C NMR: δ 55–60 (OCH₃)
Biological Activity Not studied Anti-inflammatory potential Antioxidant properties inferred

Research Implications

  • The 3-phenyl group in the target compound distinguishes it from methoxy/halogen-substituted analogs, suggesting unique interaction profiles in drug-receptor binding.
  • 9-Substituent engineering (e.g., methoxypropyl vs. hydroxyalkyl) offers a strategy to optimize solubility and bioavailability. Further studies on tautomerization kinetics (as in ) could enhance stability in formulation.

Biological Activity

The compound 9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a member of the oxazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C23H25NO5
  • Molecular Weight : 395.4 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have focused on the compound's potential as an anticancer agent. The following sections summarize key findings regarding its biological activity.

The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway , which is crucial for cancer cell proliferation and survival. This pathway is often dysregulated in various cancers. In one study, derivatives similar to this compound demonstrated effective inhibition of PI3Kα with an IC50 value of 0.63 nM and significant efficacy in tumor xenograft models without notable toxicity .

In Vitro Studies

In vitro assays using human lung cancer cell lines (A549) revealed that compounds with similar structures exhibited promising anticancer activities. For instance:

  • IC50 Value : The synthesized derivatives showed an IC50 value of approximately 65.43 ± 2.7 μg/mL against A549 cells, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 14.61 ± 2.3 μg/mL) .

Summary of Research Findings

The following table summarizes key studies related to the biological activity of this compound and its derivatives:

Study ReferenceCompound TestedIC50 (μg/mL)Target/MechanismNotes
8d-10.63PI3KαPotent inhibitor with favorable pharmacokinetics
Similar Derivative65.43 ± 2.7A549 Cell LineModerate anticancer activity
Benzoxazine Derivative<100Methionyl-tRNA SynthetaseMolecular docking studies indicated strong binding

Case Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that a derivative similar to the target compound achieved a tumor growth inhibition (TGI) rate of 87.7% at a dosage of 50 mg/kg , showcasing its potential for therapeutic application in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzoxazine derivatives indicated that modifications at specific positions significantly influence their biological activity. The presence of a methoxypropyl group was noted to enhance solubility and bioavailability .

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